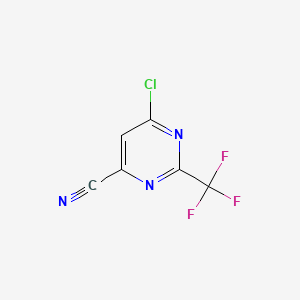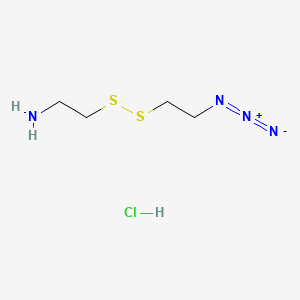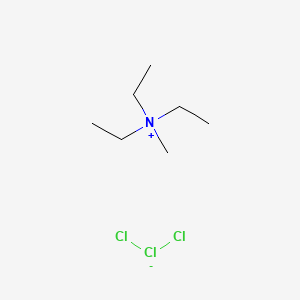
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% (6-Cl-TFCN) is a fluorinated heterocyclic compound of the pyrimidine family. It is an important intermediate for the synthesis of various pyrimidine derivatives and is used in a variety of scientific research applications. 6-Cl-TFCN has a wide range of biochemical and physiological effects, such as anti-inflammatory, anti-tumor, and anti-viral activities.
Applications De Recherche Scientifique
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pyrimidine derivatives, such as 6-chloro-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid, 6-chloro-2-(trifluoromethyl)-4-pyrimidinethiol, and 6-chloro-2-(trifluoromethyl)-4-pyrimidinecarboxamide. These compounds have been used in the synthesis of biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% is not well understood. However, it is believed that the compound interacts with specific proteins in the cell, which leads to the activation of certain biochemical pathways. This, in turn, results in the production of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antibiotics.
Biochemical and Physiological Effects
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% has been shown to have anti-oxidant and anti-apoptotic effects. It has also been shown to inhibit the growth of certain cancer cells and to reduce the risk of cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% in a lab experiment is its high purity (98%). Additionally, the compound is relatively easy to synthesize and is available in large quantities. The main limitation of using 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% in a lab experiment is its toxicity. The compound is known to be toxic to cells and should be handled with care.
Orientations Futures
There are a number of potential future directions for 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98%. It could be used in the synthesis of more biologically active compounds, such as anti-cancer agents and anti-inflammatory agents. Additionally, it could be used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of organic compounds. Finally, further research could be conducted to better understand the mechanism of action of 6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% and its biochemical and physiological effects.
Méthodes De Synthèse
6-Chloro-2-(trifluoromethyl)-4-pyrimidinecarbonitrile, 98% is synthesized by the reaction of 2,4-dichloropyrimidine with trifluoromethanesulfonic anhydride in the presence of an aprotic solvent, such as dimethylformamide (DMF). The reaction is carried out at room temperature and the product is isolated by column chromatography. The yield of the product is typically greater than 90%.
Propriétés
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3/c7-4-1-3(2-11)12-5(13-4)6(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCZAJVHOYHBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)
![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)